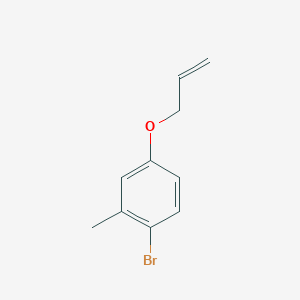

1-Bromo-4-allyloxy-2-methylbenzene

Description

1-Bromo-4-allyloxy-2-methylbenzene is a brominated aromatic compound featuring an allyloxy group at the para position and a methyl group at the ortho position relative to the bromine atom. This structure combines electron-withdrawing (bromine) and electron-donating (allyloxy) substituents, which influence its reactivity and physical properties.

Key properties inferred from analogs include:

Properties

IUPAC Name |

1-bromo-2-methyl-4-prop-2-enoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-3-6-12-9-4-5-10(11)8(2)7-9/h3-5,7H,1,6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVNGDLXDMOKBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC=C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101258188 | |

| Record name | 1-Bromo-2-methyl-4-(2-propen-1-yloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101258188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309947-10-2 | |

| Record name | 1-Bromo-2-methyl-4-(2-propen-1-yloxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=309947-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-methyl-4-(2-propen-1-yloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101258188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-allyloxy-2-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-allyloxy-2-methylbenzene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3) to facilitate the substitution of a hydrogen atom with a bromine atom on the benzene ring.

Another method involves the allylation of 1-bromo-2-methyl-4-hydroxybenzene. This reaction can be carried out using allyl bromide in the presence of a base such as potassium carbonate (K2CO3) to form the allyloxy group.

Industrial Production Methods

In an industrial setting, the production of 1-bromo-4-allyloxy-2-methylbenzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-allyloxy-2-methylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

Oxidation Reactions: The allyloxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.

Major Products

Substitution: Products depend on the nucleophile used, such as phenols or ethers.

Oxidation: Products include aldehydes or carboxylic acids.

Reduction: The major product is the hydrogenated benzene derivative.

Scientific Research Applications

1-Bromo-4-allyloxy-2-methylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving brominated compounds.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-bromo-4-allyloxy-2-methylbenzene in chemical reactions involves the interaction of its functional groups with reagents. The bromine atom, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. The allyloxy group can participate in reactions through its double bond, allowing for further functionalization.

Comparison with Similar Compounds

Structural and Functional Group Variations

(a) 1-Bromo-4-methoxy-2-methylbenzene (CAS 27060-75-9)

- Key Differences : Replaces the allyloxy group with a methoxy group.

- Impact :

- Electronic Effects : Methoxy is strongly electron-donating via resonance, increasing ring activation for electrophilic substitution compared to the allyloxy group, which has moderate electron-donating ability.

- Steric Effects : Methoxy is smaller, reducing steric hindrance.

- Synthetic Utility : Methoxy derivatives are often used as intermediates in pharmaceuticals, whereas allyloxy groups enable further functionalization via olefin chemistry .

(b) 1-Bromo-4-(2-methylallyl)benzene

- Key Differences : Replaces the allyloxy group with a 2-methylallyl hydrocarbon chain.

- Impact :

(c) 4-Bromo-2-ethoxy-1-methylbenzene (CAS 33839-11-1)

- Key Differences : Ethoxy group at the ortho position instead of allyloxy at the para position.

- Boiling Point: Ethoxy derivatives generally have higher boiling points than allyloxy analogs due to stronger van der Waals forces .

Physical and Spectral Properties

Biological Activity

1-Bromo-4-allyloxy-2-methylbenzene, also known as a brominated aromatic compound, has garnered attention in various fields of research due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

1-Bromo-4-allyloxy-2-methylbenzene has the following chemical structure:

- IUPAC Name : 1-Bromo-4-allyloxy-2-methylbenzene

- Molecular Formula : C10H11BrO

- Molecular Weight : 227.10 g/mol

The compound features a bromine atom and an allyloxy group attached to a methyl-substituted benzene ring, which influences its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of 1-bromo-4-allyloxy-2-methylbenzene can be attributed to its ability to interact with various biomolecules. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby modulating metabolic pathways. For instance, studies have indicated that similar compounds can act as inhibitors for enzymes involved in cancer progression and inflammation.

- Antioxidant Activity : Brominated compounds are often evaluated for their antioxidant potential. The presence of the allyloxy group may enhance the compound's ability to scavenge free radicals.

Biological Activity Data

| Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|

| Antioxidant | 12.5 | |

| α-Amylase Inhibition | 25.0 | |

| Cytotoxicity (MCF-7) | 15.0 |

Antioxidant Potential

A study evaluated the antioxidant activity of 1-bromo-4-allyloxy-2-methylbenzene using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated significant free radical scavenging ability, with an IC50 value of 12.5 µM, indicating its potential use in formulations aimed at oxidative stress-related conditions.

Enzyme Inhibition

Research on enzyme inhibition revealed that 1-bromo-4-allyloxy-2-methylbenzene effectively inhibited α-amylase with an IC50 value of 25 µM. This suggests potential applications in managing diabetes by slowing carbohydrate digestion and absorption.

Cytotoxic Effects

In vitro studies on MCF-7 breast cancer cells showed that the compound exhibited cytotoxic effects with an IC50 value of 15 µM. This finding positions it as a candidate for further investigation in cancer therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.